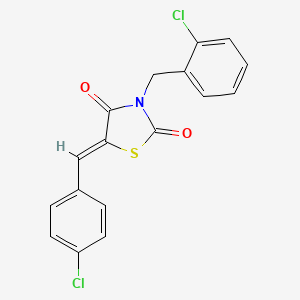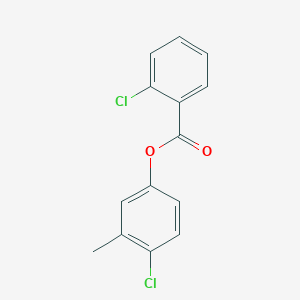
3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidinedione derivative that possesses both anti-inflammatory and antioxidant properties. The compound has been extensively studied for its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
作用机制
The mechanism of action of 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione involves the inhibition of NF-κB activity. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. The compound inhibits the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This results in the inhibition of NF-κB activity and the subsequent downregulation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of NF-κB activity, the downregulation of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In addition, it has been shown to possess antioxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit NF-κB activity, which is a key regulator of inflammation and immune responses. This makes it a useful tool for studying the role of NF-κB in various biological processes. However, one limitation of using the compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is the development of more potent and selective inhibitors of NF-κB activity. Another area of research is the investigation of the compound's potential therapeutic applications in other medical conditions, such as neurodegenerative diseases and cardiovascular disorders. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum therapeutic benefit.
合成方法
The synthesis of 3-(2-chlorobenzyl)-5-(4-chlorobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chlorobenzylamine and 4-chlorobenzaldehyde in the presence of thiosemicarbazide. The resulting product is then subjected to cyclization under acidic conditions to yield the final compound.
科学研究应用
The compound has been studied for its potential therapeutic applications in a variety of medical conditions, including cancer, diabetes, and inflammatory disorders. In cancer research, it has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting tumor growth. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In inflammatory disorders, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
属性
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2S/c18-13-7-5-11(6-8-13)9-15-16(21)20(17(22)23-15)10-12-3-1-2-4-14(12)19/h1-9H,10H2/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWQZLVZUSJJSE-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclohexanecarboxamide](/img/structure/B5408830.png)
![N-(2,4-difluorophenyl)-N'-(4-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5408838.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B5408843.png)
![3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5408844.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5408852.png)
![3-bromo-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5408856.png)
![4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazin-2-one](/img/structure/B5408863.png)
![N-{2-[2-(2-hydroxybenzoyl)hydrazono]propyl}acetamide](/img/structure/B5408883.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5408885.png)
![2-[5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5408897.png)
![3-(2-hydroxyethyl)-4-[(1-methyl-1H-indazol-3-yl)carbonyl]piperazin-2-one](/img/structure/B5408903.png)

![1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5408919.png)

